molecular formula C20H16N2OS2 B2473902 N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 392322-54-2

N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2473902
CAS No.: 392322-54-2
M. Wt: 364.48
InChI Key: NCSDMULFQVPGAR-UHFFFAOYSA-N
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Description

N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a naphthothiazole core linked to a propanamide chain with a phenylthio substituent. This structure combines aromatic, sulfur-containing, and amide functionalities, making it relevant for applications in medicinal chemistry and materials science. Its unique architecture invites comparison with structurally related compounds to elucidate structure-activity relationships (SAR), synthetic challenges, and physicochemical properties.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-18(12-13-24-15-7-2-1-3-8-15)22-20-21-17-11-10-14-6-4-5-9-16(14)19(17)25-20/h1-11H,12-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSDMULFQVPGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves the formation of the thiazole ring through a double C–S bond formation via C–H bond functionalization. This method is both atom-economic and environmentally friendly, as it can be performed under metal-free conditions using N-substituted arylamines and elemental sulfur . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other halogens to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations: Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole

The naphtho[2,1-d]thiazole moiety distinguishes the target compound from analogs like N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (compound 11, ). However, benzo[d]thiazole derivatives are synthetically more accessible, often achieved via cyclization of 2-aminothiophenol with carbonyl compounds, whereas naphtho[2,1-d]thiazole synthesis requires multi-step reactions involving ethoxymethylene malononitrile or formamide (e.g., compounds 2–4, ) .

Table 1: Core Heterocycle Comparison

Compound Core Structure Synthetic Yield Key Applications
Target Compound Naphtho[2,1-d]thiazole Not Reported Under investigation
N-(Benzo[d]thiazol-2-yl)propanamide analogs Benzo[d]thiazole 16–59% () Anticancer, antimicrobial

Propanamide Chain Substituents

The 3-(phenylthio) group in the target compound contrasts with analogs bearing alkoxy (e.g., 3-(benzyloxy) in ), nitro-guanidino (), or methylthio (e.g., compound C3 in ) substituents. The phenylthio group provides lipophilicity, which may enhance membrane permeability but reduce solubility. In contrast, polar groups like 3-nitroguanidino (compound 15, ) improve water solubility but may limit bioavailability .

Table 2: Substituent Effects on Bioactivity

Compound (Reference) Substituent Antimicrobial Activity (Zone of Inhibition, mm) Anticancer Activity (IC50, μM)
Target Compound 3-(Phenylthio) Not Reported Under investigation
2-Amino-N-(4-phenylthiazol-2-yl)-5-(3-nitroguanidino)pentanamide (15, ) 3-Nitroguanidino 8 (Gram+), 5 (Gram–) Not Reported
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) 3-(Furan-2-yl) Not Reported Potent KPNB1 inhibition

Metal Complexation Potential

Propanamide derivatives with thiazole or hydrazone moieties () form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antimicrobial and catalytic properties . The target compound’s phenylthio group may act as a soft base, favoring interactions with heavy metals, though this remains unexplored.

Biological Activity

N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings related to its biological activity, providing insights into its mechanisms, efficacy, and potential applications.

Overview of Biological Activity

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Thiazole heterocycles have been extensively studied for their pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a series of thiazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole . The compound N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide exhibited antimicrobial activity against various bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideStaphylococcus aureus12.5
This compoundCandida albicans15
This compoundCandida parapsilosis10

Cytotoxicity Studies

Cytotoxicity evaluations against various cell lines are crucial for assessing the safety profile of new compounds. In one study, derivatives similar to this compound were tested on NIH/3T3 mouse fibroblast cells. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values indicating selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
2dNIH/3T3148.26
2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or cellular pathways involved in cell proliferation and apoptosis. For example, studies on related thiazole compounds suggest that they may inhibit critical enzymes such as 14α-demethylase in fungal cells, leading to impaired ergosterol synthesis and ultimately cell death .

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers synthesized a series of thiazole derivatives and assessed their antifungal efficacy using modified EUCAST protocols. Among these compounds, those structurally similar to this compound showed promising results against resistant strains of fungi.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of thiazole derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could be further explored as a therapeutic agent in cancer treatment.

Q & A

Basic: How can researchers optimize the synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature Control : Elevated temperatures (70–90°C) improve cyclization efficiency for thiazole ring formation but may degrade sensitive functional groups. Lower temperatures (40–60°C) are preferable for coupling steps using EDC/HOBt .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is ideal for final recrystallization to remove unreacted thiols .
  • Catalysts : Use tert-butoxide bases to deprotonate thiol groups during nucleophilic substitution, avoiding side reactions with acidic protons .
  • Purity Monitoring : Employ TLC (hexane:ethyl acetate, 7:3) to track intermediates and HPLC (C18 column, acetonitrile/water gradient) for final product validation .

Basic: What spectroscopic and computational methods are critical for structural elucidation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies aromatic proton environments (naphtho[2,1-d]thiazole vs. phenylthio groups) and confirms amide bond formation via carbonyl signals at ~168–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]+) and fragments to validate the molecular formula .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the naphthothiazole core, critical for understanding steric effects in binding studies .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with observed reactivity in sulfhydryl exchange reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Replicate key studies (e.g., tubulin polymerization inhibition vs. kinase inhibition ) using identical cell lines (e.g., HeLa or MCF-7) and positive controls.
  • Purity Thresholds : Require ≥95% HPLC purity for biological testing; residual solvents (e.g., DMF) can artifactually suppress activity .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may contribute to off-target effects .
  • Structural Analog Comparison : Benchmark against compounds like N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-benzothiazol)propanamide to isolate substituent-specific effects .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:
SAR analysis requires iterative synthesis and testing:

  • Core Modifications : Synthesize analogs replacing the naphthothiazole with benzothiazole or thieno[3,2-d]thiazole to assess ring size impact on bioactivity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenylthio moiety to evaluate redox stability and target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to prioritize derivatives with predicted binding to tubulin’s colchicine site .
  • In Vivo Correlation : Compare in vitro IC₅₀ values (e.g., anti-proliferative activity) with pharmacokinetic profiles (e.g., Cmax, t½) in rodent models .

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:
Stability is influenced by functional group reactivity:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and phenylthio moieties .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond, which generates propanolic acid byproducts .
  • pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent thioether oxidation or ring-opening of the naphthothiazole .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., EGFR vs. VEGFR) to identify residues causing cross-reactivity .
  • QSAR Models : Train models using datasets of IC₅₀ values against cancer cell lines to predict bioactivity of virtual libraries .
  • ADMET Prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP3A4 inhibition to reduce toxicity .

Basic: What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/MS : Detect ≤0.1% impurities using a C18 column (3.5 µm) with 0.1% formic acid in water/acetonitrile .
  • Elemental Analysis : Quantify residual metals (e.g., Cu from coupling reactions) via ICP-MS to ensure <10 ppm levels .
  • NMR Solvent Suppression : Identify residual solvents (e.g., DMSO-d6) using presaturation techniques in ¹H NMR .

Advanced: How can researchers validate the proposed mechanism of action (e.g., tubulin binding) experimentally?

Methodological Answer:

  • Biophysical Assays : Use fluorescence-based tubulin polymerization assays with paclitaxel as a control to confirm inhibition .
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) between the compound and purified tubulin .
  • CRISPR Knockdown : Silence β-tubulin isoforms in cell lines to assess dependency on specific tubulin interactions .
  • Cryo-EM : Resolve compound-tubulin complexes at near-atomic resolution to map binding sites .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Pre-test acute toxicity in zebrafish embryos (LC₅₀) before mammalian studies .
  • Waste Disposal : Neutralize thiol byproducts with oxidizing agents (e.g., H₂O₂) before disposal to prevent environmental release .
  • PPE Requirements : Use nitrile gloves and fume hoods to avoid dermal exposure to thioether metabolites .

Advanced: How can machine learning enhance the discovery of novel applications for this compound?

Methodological Answer:

  • Cheminformatics Pipelines : Train graph neural networks (GNNs) on ChEMBL bioactivity data to predict off-target effects .
  • Generative Models : Use REINVENT or GPT-Mol to design derivatives with optimized solubility and target affinity .
  • Meta-Analysis : Apply NLP tools (e.g., IBM Watson) to mine patents and preprints for underreported applications (e.g., antiviral activity) .

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